N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimalarial and Antiviral Applications
A study investigated the antimalarial activity of sulfonamide derivatives, including structures similar to the compound , using in vitro assays and molecular docking studies. These compounds showed promising antimalarial activity with IC50 values indicating strong potential against malaria. Additionally, their theoretical calculations and molecular docking suggested effectiveness against SARS-CoV-2 enzymes, highlighting a dual application in targeting both malaria and COVID-19 (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Applications
Research into N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has shown potential in enzyme inhibition, specifically targeting acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This is significant for therapeutic applications in diseases where enzyme activity is dysregulated (Khalid et al., 2014).
Antibacterial and Antitumor Activity
Synthesized derivatives similar to the compound have displayed moderate to significant antibacterial activity. The structural variations in these compounds are crucial for their activity against both Gram-positive and Gram-negative bacteria. Additionally, some of these compounds have shown promising antitumor activity, which is an important area of research for developing new cancer treatments (Khalid et al., 2016).
Molecular Docking and SAR Studies
Studies have also focused on the structure-activity relationships (SAR) of similar compounds, utilizing molecular docking to understand their interaction with biological targets. These investigations are crucial for the rational design of new drugs, offering insights into how modifications in chemical structure impact biological activity and therapeutic potential (Virk et al., 2018).
作用機序
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6S/c1-21-17(12-5-7-22(8-6-12)30(2,26)27)20-23(18(21)25)10-16(24)19-13-3-4-14-15(9-13)29-11-28-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWCUPSEMYMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C4CCN(CC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。